Structural and Mechanistic Profiling of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic Acid
Structural and Mechanistic Profiling of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic Acid
Executive Summary
In the landscape of modern medicinal chemistry, functionalized sulfonamides and substituted benzoic acids serve as privileged scaffolds for drug discovery. 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid (CAS: 326907-67-9) represents a highly specialized convergence of these motifs. By integrating an o-methoxybenzoic acid core with a bulky, lipophilic azepane ring via a sulfonamide linker, this molecule acts as a versatile building block and bioisostere.
This technical whitepaper provides an in-depth analysis of its structural properties, synthetic methodology, and pharmacological relevance. Designed for researchers and drug development professionals, this guide elucidates the causality behind its synthetic protocols and its utility in targeting complex biological systems, such as G-protein coupled receptors (GPCRs) and metalloenzymes.
Structural & Physicochemical Profiling
The pharmacological potential of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid is dictated by its distinct physicochemical profile. According to the [1], the compound's structural topology allows it to navigate the delicate balance between aqueous solubility and lipid membrane permeability.
The molecule is defined by three distinct pharmacophoric regions:
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The Carboxylic Acid (-COOH): Provides a critical hydrogen-bond donor/acceptor pair and enables ionic interactions with basic amino acid residues (e.g., arginine or lysine) in receptor binding pockets.
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The o-Methoxy Group (-OCH3): Acts as a conformational lock. Through steric hindrance and potential intramolecular hydrogen bonding, it restricts the rotation of the adjacent carboxyl group, pre-organizing the molecule into an entropically favorable binding conformation.
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The Azepane Sulfonamide: The sulfonamide acts as a stable, non-cleavable linker with strong dipole moments, while the 7-membered azepane ring provides significant lipophilic bulk to occupy deep hydrophobic pockets.
Quantitative Data Summary
The following table summarizes the critical physicochemical parameters derived from [2], detailing their impact on drug design.
| Parameter | Value | Causality / Pharmacological Impact |
| Molecular Formula | C14H19NO5S | Defines the exact atomic composition and stoichiometry. |
| Molecular Weight | 313.37 g/mol | Falls well within Lipinski’s Rule of 5, ensuring optimal oral bioavailability potential. |
| Monoisotopic Mass | 313.0984 Da | Critical reference value for High-Resolution Mass Spectrometry (HRMS) validation. |
| TPSA | 92.3 Ų | Suggests moderate membrane permeability; suitable for systemic targeting without excessive CNS penetration. |
| XLogP (Predicted) | ~1.8 | Indicates a balanced lipophilicity, favoring both aqueous solubility and lipid partitioning. |
| H-Bond Donors | 1 | Provided by the carboxylic acid; essential for anchoring to receptor polar residues. |
| H-Bond Acceptors | 5 | Provided by oxygen/nitrogen atoms; facilitates complex hydrogen-bond networks. |
Pharmacophore Mapping & Mechanistic Relevance
The o-methoxybenzoic acid scaffold is famously utilized in neuropharmacology, most notably in benzamide-class antipsychotics like sulpiride and amisulpride, which selectively antagonize dopamine D2 and D3 receptors. The substitution at the 5-position with a bulky azepane-sulfonamide extends the molecule's reach into secondary hydrophobic binding sites, enhancing target selectivity.
Pharmacophore mapping of structural motifs to binding interactions.
Synthetic Methodology & Causality
The synthesis of 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid relies on a highly regioselective two-step protocol. The foundational methodology for synthesizing the intermediate sulfonyl chloride is well-documented in the development of proton pump inhibitor prodrugs [3].
Step 1: Regioselective Chlorosulfonation
Objective: Convert 2-methoxybenzoic acid to 5-chlorosulfonyl-2-methoxybenzoic acid.
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Protocol: To a round-bottom flask containing 2-methoxybenzoic acid (1.0 eq), chlorosulfonic acid (ClSO3H, 5.0 eq) is added dropwise at 0 °C. The mixture is gradually heated to 50–65 °C and stirred for 2–4 hours. The resulting thick liquid is carefully poured over crushed ice with vigorous stirring to precipitate the product.
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Causality & Logic: This is an electrophilic aromatic substitution. The methoxy group is strongly activating and ortho/para directing, while the carboxyl group is deactivating and meta directing. These electronic effects synergistically direct the incoming electrophile (the chlorosulfonyl group) exclusively to the 5-position (para to the methoxy, meta to the carboxyl). The large excess of chlorosulfonic acid acts as both solvent and reagent, driving the intermediate sulfonic acid to the highly reactive sulfonyl chloride state. Pouring over ice hydrolyzes the excess reagent while keeping the temperature low enough to prevent the hydrolysis of the newly formed sulfonyl chloride.
Step 2: Nucleophilic Amidation
Objective: Couple the sulfonyl chloride with azepane.
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Protocol: The 5-chlorosulfonyl-2-methoxybenzoic acid (1.0 eq) is dissolved in anhydrous Tetrahydrofuran (THF). The solution is cooled to 0 °C. A mixture of azepane (1.1 eq) and Triethylamine (TEA, 1.5 eq) in THF is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2 hours. The solvent is evaporated, and the residue is acidified with 1M HCl to precipitate the final product.
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Causality & Logic: The secondary amine of azepane attacks the electrophilic sulfur via nucleophilic acyl substitution. The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, this HCl would protonate the unreacted azepane, converting it into a non-nucleophilic ammonium salt and halting the reaction at a maximum of 50% yield. TEA is introduced as a non-nucleophilic acid scavenger to ensure the azepane remains in its reactive free-base form. The initial 0 °C temperature suppresses the competing hydrolysis of the sulfonyl chloride by any trace moisture.
Synthetic workflow for 5-(Azepane-1-sulfonyl)-2-methoxybenzoic acid.
Analytical Validation Protocols
To ensure scientific integrity and trustworthiness, the synthesized compound must be validated using self-confirming analytical systems.
Liquid Chromatography-Mass Spectrometry (LC-MS)
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Methodology: Use a C18 Reverse Phase column (50 mm x 2.1 mm, 1.8 µm). Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.
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Validation Logic: The molecule possesses a highly acidic carboxylic acid group, making negative Electrospray Ionization (ESI-) highly sensitive. The expected primary signal is the deprotonated molecular ion [M-H]- at m/z 312.09 . In positive mode (ESI+), the sulfonamide oxygens can accept protons, yielding an [M+H]+ peak at m/z 314.10 .
Proton Nuclear Magnetic Resonance (1H NMR)
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Methodology: Dissolve the sample in DMSO-d6. Acquire spectra at 400 MHz.
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Validation Logic: Deuterated DMSO is chosen over CDCl3 because the carboxylic acid will form hydrogen-bonded dimers in non-polar solvents, leading to broad, unreadable peaks. DMSO-d6 disrupts these dimers, yielding a sharp, distinct singlet for the -COOH proton.
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Expected Spectral Signatures:
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~12.5 ppm (s, 1H): Carboxylic acid proton (highly deshielded).
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~8.0 ppm & ~7.8 ppm (dd, d, 2H): Aromatic protons adjacent to the electron-withdrawing sulfonyl group.
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~7.2 ppm (d, 1H): Aromatic proton ortho to the methoxy group.
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~3.9 ppm (s, 3H): Methoxy group protons.
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~3.2 ppm (t, 4H): Azepane N-CH2 protons (deshielded by the adjacent sulfonamide nitrogen).
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~1.6-1.5 ppm (m, 8H): Remaining aliphatic protons of the azepane ring.
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References
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Title: 5-(azepane-1-sulfonyl)-2-methoxybenzoic acid - Substance Identity Source: European Chemicals Agency (ECHA) URL: [Link]
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Title: 326907-67-9 (C14H19NO5S) Source: PubChemLite (PubChem Database) URL: [Link]
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Title: 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs Source: Molecules (MDPI), 2009, 14(12), 5248-5261. URL: [Link]
